4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that features a thiomorpholine ring substituted with an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 4-acetylphenyl isocyanate with thiomorpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One: Known for its antimicrobial activity.
N-(4-Acetylphenyl)-4-Methylbenzenesulfonamide: Exhibits antibacterial properties.
Uniqueness
4-(4-Acetylphenyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetylphenyl derivatives and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-2-4-12(5-3-11)13-6-8-17(15,16)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
GACGFEKTTZDHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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